3-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid is an organic compound classified as a piperazine derivative. [] It serves as a key building block in the synthesis of various pharmaceutical compounds and research tools, particularly those targeting receptors in the central nervous system. [, ] This compound is not found naturally.
3-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid, with the molecular formula C13H17FN2O2, is a derivative of piperazine. This compound features a fluorophenyl group and a propanoic acid moiety, making it significant for various scientific and industrial applications. Its unique structure contributes to its potential biological activities, including antimicrobial and antiviral properties, and it is being investigated for its therapeutic potential in treating neurological disorders.
The synthesis of 3-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid typically involves several steps:
In industrial settings, similar synthetic routes are employed but optimized for scale and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be utilized to enhance efficiency.
3-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid can participate in various chemical reactions:
The outcomes of these reactions depend on the specific conditions and reagents used.
These properties are critical for understanding how the compound behaves in various environments and applications.
3-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid has several scientific applications:
This compound's diverse applications underscore its importance in both research and industry.
The medicinal application of piperazine derivatives began in the mid-20th century with their initial deployment as anthelmintic agents against parasitic infections. Piperazine citrate, introduced in 1953, specifically disrupted nematode neuromuscular function through GABA receptor agonism, establishing the scaffold's biological relevance [10]. By the 1970s, medicinal chemists recognized piperazine's broader potential as a conformational modulator within neuropharmacological agents. This led to the development of landmark psychotropic medications including the antipsychotic trifluoperazine (Stelazine®, 1959) and the antidepressant trazodone (Desyrel®, 1982), both featuring piperazine as a critical structural component. The scaffold's versatility was further demonstrated when it was incorporated into antihistamines (cetirizine, 1995) and antibacterial quinolones (ciprofloxacin, 1987), showcasing its adaptability across diverse target classes [1].
The evolution toward fluorinated piperazine derivatives gained momentum in the late 20th century as researchers sought to optimize drug-receptor binding kinetics and metabolic stability. The strategic placement of fluorine atoms on the phenyl ring attached to piperazine proved particularly effective for enhancing blood-brain barrier penetration in CNS-targeting agents while simultaneously blocking oxidative metabolism at vulnerable positions. This approach yielded numerous clinical successes, including the atypical antipsychotic aripiprazole (Abilify®, 2002) which features a difluorinated phenylpiperazine core. The progression from simple piperazine salts to complex fluorinated derivatives established the pharmacological foundation for compounds like 3-[4-(4-fluorophenyl)piperazin-1-yl]propanoic acid, which embodies the cumulative medicinal chemistry wisdom of six decades of piperazine optimization [1] [10].
Table 1: Historical Development of Piperazine-Containing Pharmaceuticals
Era | Therapeutic Class | Representative Drug (Approval Year) | Structural Features | Significance |
---|---|---|---|---|
1950s | Anthelmintic | Piperazine citrate (1953) | Simple piperazine salt | First medicinal application targeting parasites |
1960s | Antipsychotic | Trifluoperazine (1959) | Phenothiazine-piperazine hybrid | Validated CNS activity |
1980s | Antibacterial | Ciprofloxacin (1987) | Quinolone-piperazine hybrid | Broad-spectrum fluoroquinolone activity |
1990s | Antihistamine | Cetirizine (1995) | Piperazine-carboxylate | Second-generation H1 antagonist with reduced sedation |
2000s | Antipsychotic | Aripiprazole (2002) | Difluorinated phenylpiperazine | First dopamine partial agonist for schizophrenia |
2010s+ | Multitarget | Target compound derivatives | Fluorophenylpiperazine-propanoic acid | Incorporates ionizable carboxyl group for enhanced target versatility |
The molecular architecture of 3-[4-(4-fluorophenyl)piperazin-1-yl]propanoic acid (CAS: 1185294-04-5; C₁₃H₁₈FN₂O₂; MW: 253.3 g/mol) exemplifies rational scaffold design through its integration of three strategically functionalized components: the 4-fluorophenyl moiety, the piperazine core, and the propanoic acid tail [2] [3]. The 4-fluorophenyl group attached to piperazine's N1 position creates an electron-deficient aromatic system capable of engaging in distinctive fluorine-specific interactions (dipole-dipole, orthogonal multipolar, and weak hydrogen bonding) with biological targets. This fluorinated aromatic ring also participates in π-π stacking with tyrosine, phenylalanine, or histidine residues in binding pockets, while fluorine's hydrophobic parameter (π = +0.14) contributes to optimized membrane penetration without excessive lipophilicity [5] [10].
The piperazine ring serves as the molecule's conformational engine, with its chair-boat transitions enabling adaptation to diverse binding site topographies. The distal nitrogen (N4) connects to the propanoic acid chain via an ethyl spacer, strategically positioning the carboxylic acid functionality for optimal target engagement. This three-atom spacer length (CH₂CH₂C(=O)OH) provides sufficient distance to prevent electrostatic repulsion between the carboxylate and piperazine nitrogens while maintaining their functional cooperation. The carboxylic acid group itself introduces a pH-dependent ionizable center (pKa ≈ 4.5), enabling salt bridge formation with basic residues (lysine, arginine) in target proteins and dramatically enhancing water solubility at physiological pH [3] [7].
The molecule's calculated properties reveal its drug-like character: TPSA (Topological Polar Surface Area) ≈ 49 Ų balances membrane permeability and solubility, while cLogP ≈ 1.8 places it comfortably within Lipinski's optimal range. The molecular flexibility (four rotatable bonds) permits conformational adaptation without excessive entropy penalty upon binding. Importantly, this structure serves as a versatile synthon for further derivatization: the carboxylic acid can be readily converted to esters, amides, or ketones for prodrug strategies or enhanced target specificity, while the piperazine ring's secondary nitrogen allows additional functionalization to modulate steric and electronic properties [3] [7]. This structural duality positions the compound as both a potential bioactive entity and a precursor for chemical optimization programs.
Table 2: Structural Parameters and Calculated Properties of 3-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic Acid
Structural Feature | Chemical Significance | Calculated Physicochemical Properties | Biological Implications |
---|---|---|---|
4-Fluorophenyl moiety | Electron-withdrawing group enhancing piperazine basicity | Aromatic ring contributes π system; F atom enhances dipole moment (≈2.1 D) | Enables fluorine-specific interactions; modulates electron density at N1 |
Piperazine core | Dual basic nitrogen centers (pKa1≈5.3, pKa2≈9.7) | Polar surface area contribution ≈15 Ų; conformational flexibility | Adapts to binding site topography; facilitates hydrogen bonding |
Propanoic acid chain | Ionizable carboxyl group (pKa≈4.5) | Contributes ≈37 Ų to TPSA; cLogP reduction ≈1.5 units | Enables salt bridge formation; improves water solubility; provides derivatization point |
Ethyl spacer | Distance modulator between piperazine and carboxyl | Three rotatable bonds; length ≈5.1 Å between N4 and carboxyl carbon | Optimizes spatial positioning of ionizable group; reduces electrostatic repulsion |
Molecular ensemble | Balanced amphiphilic character | MW=253.3; TPSA≈49 Ų; cLogP≈1.8; H-bond donors=1, acceptors=4 | Favorable ADME profile; likely CNS penetrant if required |
Fluorophenylpiperazine derivatives demonstrate remarkable target promiscuity across therapeutic domains, with their biological activity profiles heavily influenced by N1-aryl substitutions and N4-functionalization patterns. The incorporation of the 4-fluorophenyl group specifically enhances binding to CNS receptors, particularly serotonin (5-HT), dopamine (D₂), and adrenergic receptors (α₁, α₂), making these compounds valuable pharmacological tools and therapeutic candidates for neuropsychiatric disorders [10]. Molecular modeling studies reveal that the fluorophenylpiperazine moiety effectively mimics the spatial orientation and electronic distribution of endogenous monoamine neurotransmitters, enabling competitive binding to their receptors. For instance, in serotonin receptor subtypes, the protonated piperazine nitrogen forms a salt bridge with Asp3.32 in the transmembrane binding pocket, while the fluorophenyl group occupies a hydrophobic subpocket typically engaged by the indole ring of serotonin [5] [10].
Beyond neurological targets, fluorophenylpiperazine derivatives exhibit significant antiviral activity against several medically important viruses. Research has identified potent derivatives active against SARS-CoV-2 (COVID-19 pathogen), HIV (reverse transcriptase inhibition), HCV (hepatitis C virus), and influenza viruses [1]. The mechanism appears to involve disruption of viral entry or replication machinery, potentially through interaction with host cell receptors or viral enzymes. The structural flexibility of compounds like 3-[4-(4-fluorophenyl)piperazin-1-yl]propanoic acid allows for optimization toward specific viral targets through modification of the propanoic acid terminus. For instance, conversion to amide derivatives has yielded compounds with enhanced anti-TMV activity (tobacco mosaic virus), demonstrating the scaffold's adaptability across viral species [1].
In oncology, structural analogs featuring the fluorophenylpiperazine core have demonstrated promising antiproliferative effects against diverse cancer cell lines. Benzhydryl piperazine derivatives such as LDK1229 function as CB1 inverse agonists (Ki = 220 nM), offering potential for managing cancer-associated cachexia [5]. Additionally, compounds structurally similar to 3-[4-(4-fluorophenyl)piperazin-1-yl]propanoic acid have shown inhibitory activity against epigenetic regulators like sirtuin 2 (SIRT2) and receptor tyrosine kinases including EGFR, both validated oncology targets [9]. The propanoic acid chain appears critical for dual-target engagement, potentially enabling a polypharmacology approach against resistant malignancies. Recent research has demonstrated that hybrid molecules incorporating thiazole with fluorophenylpiperazine-propanoic acid derivatives exhibit low micromolar activity (IC₅₀ < 5 μM) against drug-resistant small-cell lung carcinoma (H69AR cell line) and effectively penetrate 3D tumor spheroids, suggesting potential against solid tumors [9].
Table 3: Biological Targets and Therapeutic Applications of Fluorophenylpiperazine Derivatives
Therapeutic Area | Primary Biological Targets | Representative Derivatives | Observed Activities |
---|---|---|---|
Neuropharmacology | Serotonin receptors (5-HT1A, 5-HT2A), Dopamine D2 receptors, α-adrenergic receptors | Arylpiperazine-saccharin hybrids, 2-((pyridin-3-yloxy)methyl)piperazines | Anxiolytic, antidepressant, antipsychotic effects; modulation of neurotransmitter systems |
Antiviral Therapy | Viral entry mechanisms, Reverse transcriptase (HIV), Viral proteases (HCV, SARS-CoV-2) | Piperazine-based TMV inhibitors, Anti-SARS-CoV-2 piperazine derivatives | Inhibition of viral replication (EC50 values in nM-μM range); broad-spectrum activity against RNA viruses |
Oncology | Cannabinoid CB1 receptors, SIRT2 deacetylase, EGFR tyrosine kinase | LDK1229 (CB1 inverse agonist), Thiazol-2-yl propanoic acid derivatives | Antiproliferative activity against lung cancer models (IC50 <5 μM); dual targeting of signaling and epigenetic pathways |
Metabolic Disorders | CB1 receptors (peripheral), PPARγ, GLP-1 receptors | LDK1229 analogs with polar surface area >90 Ų | Anti-obesity effects through peripheral CB1 modulation without CNS side effects |
The carboxylic acid functionalization in 3-[4-(4-fluorophenyl)piperazin-1-yl]propanoic acid significantly expands its target repertoire beyond that of simple fluorophenylpiperazines. The ionizable carboxyl group enables interactions with metal-dependent enzymes, positioning the compound as a potential inhibitor of metalloproteases or dehydrogenases. Additionally, this acidic moiety facilitates the formation of prodrug esters with enhanced bioavailability, or can be condensed with amines to generate amide libraries targeting diverse enzymes and receptors. This versatility establishes the compound as a privileged intermediate for hit generation across multiple therapeutic domains, particularly where simultaneous engagement of hydrophobic pockets and polar interaction points is required for effective target modulation [7] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7